(2R,3S,4S)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol
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Overview
Description
(2R,3S,4S)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol is a complex organic compound with a unique tetrahydrofuran ring structure. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol typically involves multiple steps, including the formation of the tetrahydrofuran ring and the introduction of the aminomethyl and methoxy groups. Common synthetic routes may involve:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols and appropriate catalysts.
Introduction of Aminomethyl Group: This step often involves the use of aminating agents under controlled conditions.
Methoxylation: The methoxy group is introduced using methanol and acid or base catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4S)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The aminomethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(2R,3S,4S)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R,3S,4S)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)tetrahydro-2-furanyl]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3-diyl didodecanoate
- Other Tetrahydrofuran Derivatives
Uniqueness
(2R,3S,4S)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C6H13NO4 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
(2R,3S,4S)-2-(aminomethyl)-5-methoxyoxolane-3,4-diol |
InChI |
InChI=1S/C6H13NO4/c1-10-6-5(9)4(8)3(2-7)11-6/h3-6,8-9H,2,7H2,1H3/t3-,4-,5+,6?/m1/s1 |
InChI Key |
ODOKPZPCULYXKR-VRPWFDPXSA-N |
Isomeric SMILES |
COC1[C@H]([C@@H]([C@H](O1)CN)O)O |
Canonical SMILES |
COC1C(C(C(O1)CN)O)O |
Origin of Product |
United States |
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